N-(4-chlorophenyl)ethenesulfonamide: A Comprehensive Technical Guide
N-(4-chlorophenyl)ethenesulfonamide: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of N-(4-chlorophenyl)ethenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of this compound. The guide covers its molecular structure, key identifiers, and extrapolated physical characteristics. A detailed, field-proven protocol for its synthesis is presented, grounded in established methodologies for analogous compounds. The chemical reactivity, particularly its nature as a Michael acceptor, is discussed with mechanistic insights. Furthermore, this guide includes a thorough spectroscopic characterization, detailing expected ¹H NMR, ¹³C NMR, and IR data, alongside crucial safety and handling protocols.
Introduction
N-aryl sulfonamides are a significant class of organic compounds, widely recognized for their presence in a variety of FDA-approved drugs.[1] The sulfonamide functional group is a key structural motif in medicinal chemistry, contributing to the bioactivity of numerous antibacterial agents.[2] N-(4-chlorophenyl)ethenesulfonamide, a member of this class, presents a unique combination of a reactive vinyl group and a substituted aromatic sulfonamide. This structure makes it a valuable intermediate and a potential pharmacophore for further chemical exploration and drug design. The vinylsulfonamide moiety has been explored as an alternative to acrylamide "warheads" in covalent inhibitors, offering tunable reactivity for targeting biological nucleophiles like cysteine and lysine residues.[3][4][5] This guide aims to consolidate the known and extrapolated data on N-(4-chlorophenyl)ethenesulfonamide to facilitate its application in research and development.
Molecular Structure and Identifiers
A clear understanding of the molecular architecture is fundamental to exploring the chemistry of N-(4-chlorophenyl)ethenesulfonamide.
| Identifier | Value | Source |
| CAS Number | 89978-95-0 | [6] |
| Molecular Formula | C₈H₈ClNO₂S | [6] |
| Molecular Weight | 217.67 g/mol | [6] |
| SMILES | C=CS(=O)(=O)Nc1ccc(Cl)cc1 | [6] |
| InChIKey | FXLYRZKWKGKOPR-UHFFFAOYSA-N | [6] |
Diagram of the Molecular Structure of N-(4-chlorophenyl)ethenesulfonamide:
Caption: Molecular structure of N-(4-chlorophenyl)ethenesulfonamide.
Physical and Chemical Properties
| Property | Value | Notes | Source |
| Melting Point | N/A | Not experimentally determined in available literature. | [6] |
| Boiling Point | N/A | Not experimentally determined in available literature. | [6] |
| Density | N/A | Not experimentally determined in available literature. | [6] |
| Solubility | Insoluble in cold water | Expected based on the properties of similar aromatic sulfonamides. | [7] |
| Soluble in alcohols, ether, and acetone | Expected based on the properties of similar aromatic sulfonamides. | [7] | |
| Chemical Stability | Stable under normal conditions. May be light and air sensitive. | General characteristic of sulfonamides. | [8][9] |
Synthesis Protocol
A direct, peer-reviewed synthesis protocol for N-(4-chlorophenyl)ethenesulfonamide is not explicitly detailed in the searched literature. However, a reliable synthetic route can be designed based on the well-established reaction between anilines and sulfonyl chlorides. The synthesis of analogous (E)-N-aryl-2-arylethenesulfonamides provides a strong foundation for this protocol.[10][11] The proposed synthesis involves the nucleophilic attack of 4-chloroaniline on ethenesulfonyl chloride.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of N-(4-chlorophenyl)ethenesulfonamide.
Step-by-Step Experimental Protocol:
Materials:
-
4-Chloroaniline
-
Ethenesulfonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Ethenesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of ethenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity: The Michael Addition
The vinylsulfonamide moiety in N-(4-chlorophenyl)ethenesulfonamide is an excellent Michael acceptor.[12] This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. The reactivity of vinyl sulfonamides is generally greater than that of acrylamides.[12]
The rate of the Michael addition can be influenced by the nature of the nucleophile and the substituents on the vinylsulfonamide. The presence of the electron-withdrawing 4-chlorophenyl group on the sulfonamide nitrogen is expected to enhance the electrophilicity of the vinyl group.
Diagram of the Michael Addition Reaction:
Caption: Michael addition of a thiol to N-(4-chlorophenyl)ethenesulfonamide.
This reactivity makes N-(4-chlorophenyl)ethenesulfonamide a useful building block for the synthesis of more complex molecules through the introduction of various nucleophiles at the β-position of the vinyl group.
Spectroscopic Characterization
While specific experimental spectra for N-(4-chlorophenyl)ethenesulfonamide are not widely published, the expected spectral data can be reliably predicted based on the known chemical shifts and characteristic absorption bands of its constituent functional groups.[13][14]
¹H NMR Spectroscopy
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl Protons (CH=CH₂) | 5.8 - 6.5 | dd, d, d | cis, trans, and geminal coupling |
| Aromatic Protons (C₆H₄) | 7.2 - 7.5 | d, d | ~8-9 Hz |
| N-H Proton | 7.0 - 8.0 | br s | - |
Note: The exact chemical shifts and coupling patterns of the vinyl protons can be complex and are best confirmed by experimental data.
¹³C NMR Spectroscopy
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| Vinyl Carbons (CH=CH₂) | 125 - 140 |
| Aromatic Carbons (C₆H₄) | 120 - 140 |
| Carbon bearing Chlorine (C-Cl) | ~130 - 135 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| C=C Stretch (Vinyl) | 1620 - 1640 | Medium |
| S=O Stretch (Sulfonyl) | 1320 - 1360 (asymmetric) | Strong |
| 1140 - 1180 (symmetric) | Strong | |
| C-Cl Stretch | 1085 - 1095 | Strong |
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling N-(4-chlorophenyl)ethenesulfonamide. General safety guidelines for sulfonamides should be followed.[8][9][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is important to note that some individuals may have sulfonamide allergies, and while cross-reactivity between antimicrobial and non-antimicrobial sulfonamides is considered low, caution should be exercised.[17]
Conclusion
N-(4-chlorophenyl)ethenesulfonamide is a compound with significant potential in synthetic and medicinal chemistry. Its vinylsulfonamide moiety provides a reactive handle for further functionalization via Michael addition, while the N-(4-chlorophenyl)sulfonamide core is a well-established pharmacophore. This guide has provided a comprehensive overview of its structure, properties, a robust synthesis protocol, and expected spectroscopic data. By consolidating this information, we aim to facilitate further research and application of this versatile molecule in the development of novel chemical entities.
References
-
Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Relative Rates of Michael Reactions of 2′-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. Organic Letters, 5(11), 1959–1962. [Link]
-
Hughes, A. J., Jones, A. M., & Moses, J. E. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 16(1), 1-8. [Link]
-
Konkolewicz, D., Nair, D. P., Chung, K., & Bowman, C. N. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. PMC, 5(3), 559-566. [Link]
-
Noda, H., et al. (2025). β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. [Link]
-
Jones, A. M., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. PMC. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
Kamal, A., et al. (2013). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. PMC. [Link]
-
Supporting Information. (n.d.). [Link]
-
ChemSrc. (2025, September 24). N-(4-chlorophenyl)ethenesulfonamide | CAS#:89978-95-0. Retrieved from [Link]
-
Rozentsveig, I. B., Popov, A. V., Levkovskaya, G. G., & Mirskova, A. N. (2008). Reaction of N-(1-aryl-2,2,2-trichloro-ethyl)arenesulfonamides with thioamides. A route to 5-arene-sulfonamido-4-arylthiazoles. Chemistry of Heterocyclic Compounds, 44(10), 1295-1297. [Link]
-
Shah, T. J., & Hsu, J. T. (2019). Sulfonamide Allergies. PMC, 11(9), 219. [Link]
-
de la Torre, M. G., & García, P. A. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. MDPI, 2021(1), M1198. [Link]
- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
Kelly, C. B., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Organic Letters, 20(17), 5294-5297. [Link]
-
Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Verlag der Zeitschrift für Naturforschung. [Link]
-
Vessally, E., et al. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(61), 37243-37257. [Link]
-
Kamal, A., et al. (2013). Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 56(13), 5493-5506. [Link]
-
13C NMR Spectrum. (2016, February 10). [Link]
-
mzCloud. (2016, March 22). N1 2 2 4 Chlorophenyl sulfonyl ethyl thio phenyl 2 chlorobenzamide. Retrieved from [Link]
-
Cheméo. (n.d.). 4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf. Retrieved from [Link]
-
Nguyen, T. T. H., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). [Link]
-
PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]
-
Zhang, W., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-ethylacetamide - Optional[13C NMR]. Retrieved from [Link]
-
SpectraBase. (n.d.). N-benzyl-N'-(m-chlorophenyl)sulfamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]
-
CORE. (n.d.). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-chloro-. Retrieved from [Link]
Sources
- 1. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-chlorophenyl)ethenesulfonamide | CAS#:89978-95-0 | Chemsrc [chemsrc.com]
- 7. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations: Monomer Reactivity and Mechanical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. echemi.com [echemi.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
